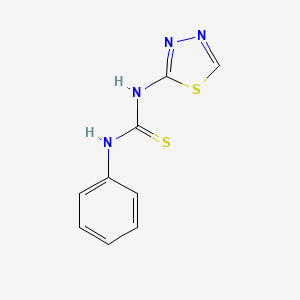
2-ethyl-1,3-dioxo-N-(3-vinylphenyl)-5-isoindolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-1,3-dioxo-N-(3-vinylphenyl)-5-isoindolinecarboxamide, also known as EIDD-2801, is a small molecule drug that has gained attention for its potential in treating viral infections.
Mécanisme D'action
2-ethyl-1,3-dioxo-N-(3-vinylphenyl)-5-isoindolinecarboxamide works by targeting the viral RNA polymerase, which is essential for viral replication. This compound is incorporated into the viral RNA during replication, causing mutations that disrupt viral replication and reduce viral load.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good oral bioavailability, making it a promising candidate for oral administration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-ethyl-1,3-dioxo-N-(3-vinylphenyl)-5-isoindolinecarboxamide is its broad-spectrum activity against multiple viral infections. However, one limitation is that it may not be effective against all strains of a particular virus, as mutations can lead to resistance.
Orientations Futures
For 2-ethyl-1,3-dioxo-N-(3-vinylphenyl)-5-isoindolinecarboxamide include further clinical trials to investigate its safety and efficacy in humans, as well as studies to optimize dosing and administration. Additionally, this compound may be used in combination with other antiviral drugs to enhance its effectiveness. Finally, this compound may also have potential in treating other viral infections beyond influenza and coronaviruses.
Méthodes De Synthèse
2-ethyl-1,3-dioxo-N-(3-vinylphenyl)-5-isoindolinecarboxamide is synthesized through a multi-step process that involves the reaction of 3-vinylphenylboronic acid with 5-bromo-2-ethylisoindoline-1,3-dione, followed by a series of reactions to form the final product. The synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
2-ethyl-1,3-dioxo-N-(3-vinylphenyl)-5-isoindolinecarboxamide has shown promise in treating viral infections, including influenza and coronaviruses such as SARS-CoV-2. In preclinical studies, this compound has been shown to inhibit viral replication and reduce viral load in infected animals. Clinical trials are currently underway to investigate the safety and efficacy of this compound in humans.
Propriétés
IUPAC Name |
N-(3-ethenylphenyl)-2-ethyl-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-3-12-6-5-7-14(10-12)20-17(22)13-8-9-15-16(11-13)19(24)21(4-2)18(15)23/h3,5-11H,1,4H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOVEDQESUYXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724955.png)
![4-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5724968.png)



![methyl 5-{[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]methyl}-2-furoate](/img/structure/B5725008.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5725012.png)

![2-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5725019.png)
![2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate](/img/structure/B5725023.png)
![3-[(2-chlorobenzyl)thio]-5-cyclohexyl-4-ethyl-4H-1,2,4-triazole](/img/structure/B5725033.png)

![3-ethyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5725048.png)
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5725051.png)